molecular formula C13H9Cl2FO B14053473 (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14053473
M. Wt: 271.11 g/mol
InChI Key: RJLLEJMGIFWMBQ-UHFFFAOYSA-N
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Description

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is a useful research compound. Its molecular formula is C13H9Cl2FO and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Biological Activity

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound is characterized by the following chemical structure:

C13H10Cl2FO\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{F}\text{O}

This structure features two chlorine atoms and one fluorine atom substituted on a biphenyl skeleton, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that biphenyl derivatives often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against HeLa and MCF7 cell lines, suggesting strong antiproliferative activity. The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Methanol extracts containing similar biphenyl structures have shown broad-spectrum antibacterial activity.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.8 mg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been assessed using various assays.

Research Findings

In vitro studies have shown that this compound exhibits significant free radical scavenging activity, with IC50 values comparable to established antioxidants. The DPPH assay results indicated an IC50 value of approximately 25 µg/mL, demonstrating its potential as a natural antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Modulating apoptotic pathways in cancer cells.
  • Cell Membrane Disruption : Interfering with bacterial cell membranes leading to cell lysis.
  • Free Radical Scavenging : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Scientific Research Applications

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound with a biphenyl structure, characterized by specific halogen substitutions and a methanol functional group. Its molecular formula is C13H10Cl2FOC_{13}H_{10}Cl_2FO. The compound's unique chemical properties make it potentially useful in pharmaceuticals and materials science.

Potential Applications

(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, which shares structural similarities with this compound, has potential applications in pharmaceuticals as a building block for drug development. These applications leverage the unique properties imparted by the halogen substitutions and hydroxymethyl group.

Pharmaceuticals

  • Drug Development The compound can be used as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives with altered biological and chemical properties through reactions such as oxidation, reduction, and nucleophilic substitution.

Scientific Research

  • Interaction Studies Crucial for understanding the efficacy and safety profile of the compound, these studies focus on binding affinity, evaluating how well the compound binds to enzymes or receptors, and the mechanism of action, investigating how the compound modulates biological pathways, such as enzyme inhibition or receptor activation. These studies help identify potential therapeutic uses and guide further modifications for improved activity.

Structural Similarity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol?

The synthesis typically involves halogenation and alcohol formation steps. For example, halogenation of a biphenyl precursor followed by reduction of a ketone intermediate (e.g., using sodium borohydride) can yield the methanol derivative. Similar methodologies are employed for structurally related compounds, such as the reduction of methanones to methanols using NaH/TBAB in DMF . Friedel-Crafts acylation, as described for biphenyl methanones, may also serve as a precursor step .

Q. How is the compound characterized spectroscopically to confirm its structure?

Structural confirmation relies on multi-technique spectroscopic analysis:

  • NMR : To identify aromatic protons, chlorine/fluorine substituents, and hydroxymethyl groups.
  • FT-IR/Raman : To detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹) and aromatic ring vibrations.
  • Mass Spectrometry : For molecular weight verification (271.11 g/mol) . Cross-validation with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

  • Hazard Analysis : Evaluate risks associated with halogenated intermediates and gas evolution during synthesis .
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Employ fume hoods and oil bubblers to manage volatile byproducts .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Q. What analytical standards are used to validate purity and concentration?

High-performance liquid chromatography (HPLC) with certified reference standards (e.g., chlorophenol derivatives) ensures accurate quantification. Deuterated analogs (e.g., d4-labeled compounds) may serve as internal standards for mass spectrometry .

Advanced Research Questions

Q. How can synthesis yield be optimized using green chemistry principles?

Strategies include:

  • Biocatalysis : Enzymatic reduction of ketone intermediates under mild conditions to improve selectivity .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalyst Recycling : Use immobilized catalysts to enhance reusability and minimize waste .

Q. How can researchers resolve contradictions in reported crystallographic and spectroscopic data?

Discrepancies may arise from polymorphic forms or experimental artifacts. Solutions include:

  • Multi-Technique Validation : Combine X-ray crystallography (using SHELX for refinement) with solid-state NMR to assess structural consistency .
  • Computational Refinement : Apply density functional theory (DFT) to reconcile bond lengths and angles with experimental data .

Q. What role does computational modeling play in studying this compound’s reactivity?

Computational methods enable:

  • Reaction Mechanism Elucidation : DFT calculations predict transition states for halogenation or oxidation pathways .
  • Molecular Docking : Screen for potential biological activity by simulating interactions with enzyme active sites .
  • Solubility Prediction : COSMO-RS models estimate solubility in various solvents for formulation studies .

Q. How is gas evolution managed during large-scale synthesis?

Exothermic reactions with gas release (e.g., CO₂ from carbonate reagents) require:

  • Controlled Addition : Gradual reagent introduction to prevent rapid pressure buildup.
  • Bubbler Systems : Mitigate backflow risks and monitor gas release in real-time .

Q. Future Research Directions

Q. What are emerging applications for this compound in drug development?

Potential uses include:

  • Antitubercular Agents : Structural analogs of biphenyl methanols show activity against Mycobacterium tuberculosis .
  • Enzyme Inhibitors : The hydroxymethyl group may interact with catalytic sites in kinases or proteases .

Q. How can biocatalytic methods be advanced for sustainable production?

Future work should focus on:

  • Enzyme Engineering : Design tailored oxidoreductases for higher stereoselectivity .
  • Process Intensification : Integrate continuous-flow reactors with immobilized enzymes to scale production .

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-9-1-4-13(15)12(6-9)11-3-2-10(16)5-8(11)7-17/h1-6,17H,7H2

InChI Key

RJLLEJMGIFWMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CO)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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